2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H10F3N3O |
|---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
2-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)10-5-3-4-9(8-10)13-20-14(22-21-13)11-6-1-2-7-12(11)19/h1-8H,19H2 |
InChI Key |
BYJPDJVMPFPXLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydroxyamidines with Trifluoroacetyl Halides
A patent by WO2019020451A1 outlines a scalable route using hydroxyamidine intermediates (e.g., II ) reacted with trifluoroacetyl chloride (TFACl) or fluoride (TFAF) under solvent-free conditions. The reaction proceeds via O-acylation followed by cyclodehydration to form the oxadiazole ring (Fig. 1):
This method eliminates the need for dehydrating agents like P₂O₅, simplifying purification.
Amidoxime-Ester Condensation
PMC10008816 reports a two-step protocol:
-
Amidoxime Formation : 2-Aminobenzonitrile reacts with hydroxylamine in ethanol to yield 2-aminobenzamidoxime (2d ).
-
Cyclization : The amidoxime condenses with ethyl 3-(trifluoromethyl)benzoate in NaOH/DMSO, forming the oxadiazole ring.
Specific Methodologies and Experimental Details
Method A: Hydroxyamidine Cyclization (Patent WO2019020451A1)
Reagents :
-
Hydroxyamidine derivative (II ): 4-(Hydroxyimino)aniline
-
Trifluoroacetyl chloride (TFACl)
Procedure :
-
Mix II and TFACl (1:1.2 molar ratio) at 80–130°C under N₂.
-
Heat for 4–6 h to form the O-trifluoroacetyl intermediate.
-
Raise temperature to 150°C to induce cyclodehydration.
Yield : 72–85% after column chromatography (SiO₂, CHCl₃/MeOH).
Method B: Amidoxime-Ester Condensation (PMC10008816)
Reagents :
-
2-Aminobenzamidoxime (2d )
-
Ethyl 3-(trifluoromethyl)benzoate
Procedure :
-
Dissolve 2d (1 equiv) and ethyl ester (1.1 equiv) in DMSO.
-
Add NaOH (2 equiv) and stir at 120°C for 8 h.
-
Quench with ice-water, extract with EtOAc, and purify via recrystallization (2-PrOH/hexane).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
Base Catalysis : NaOH in Method B accelerates ester activation, while K₂CO₃ in microwave-assisted reactions reduces reaction time.
Analytical Characterization
Spectroscopic Data
X-Ray Crystallography
Single-crystal analysis confirms planar oxadiazole rings and intramolecular hydrogen bonding (N–H···N).
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield (%) | 72–85 | 68–74 |
| Reaction Time (h) | 4–6 | 8–12 |
| Scalability | Industrial | Laboratory |
| Purification Complexity | Moderate | High |
Method A offers superior scalability for bulk synthesis, whereas Method B provides flexibility for structural modifications .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to 2-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline. For instance, N-aryl-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amines were tested against multiple cancer cell lines. One compound demonstrated significant growth inhibition against various cancer types with percent growth inhibitions (PGIs) ranging from 51% to 86% across different cell lines .
Antimicrobial Properties
Oxadiazole derivatives have also shown promising antimicrobial activity. A study synthesized novel compounds that exhibited potent antibacterial effects against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentrations (MICs) indicated strong bactericidal activity with low toxicity to human cells . This suggests that compounds like this compound may serve as lead compounds for developing new antimicrobials.
Enzyme Inhibition
Research indicates that certain oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase (AChE). For example, studies have shown that some compounds exhibit IC50 values lower than established drugs like rivastigmine, indicating their potential use in treating neurodegenerative diseases .
Fluorescent Properties
Oxadiazole derivatives are being explored for their fluorescent properties which can be utilized in various applications including organic light-emitting diodes (OLEDs) and sensors. The incorporation of trifluoromethyl groups enhances the photophysical properties of these compounds, making them suitable for advanced electronic materials .
Polymer Chemistry
The incorporation of oxadiazole units into polymers has been studied for creating materials with improved thermal stability and mechanical properties. These polymers can be used in coatings and films with enhanced performance characteristics .
Herbicidal Activity
Compounds derived from oxadiazoles have been evaluated for their herbicidal potential. Some derivatives have shown effective weed control in agricultural settings, suggesting their possible application as herbicides .
Plant Growth Regulators
Research into the use of oxadiazoles as plant growth regulators is ongoing. Preliminary findings suggest that certain derivatives can influence plant growth and development positively .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Compound 6h | SNB-19 | 86.61 |
| Compound 6h | OVCAR-8 | 85.26 |
| Compound 6h | NCI-H40 | 75.99 |
| Compound X | HOP-92 | 67.55 |
| Compound Y | MDA-MB-231 | 56.53 |
Table 2: Antimicrobial Efficacy Against Staphylococcus aureus
| Compound Name | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Compound A | <0.5 µg/mL |
| Compound B | <0.7 µg/mL |
| Compound C | <0.9 µg/mL |
Case Study 1: Anticancer Screening of Oxadiazole Derivatives
A comprehensive study was conducted involving the screening of several oxadiazole derivatives against a panel of NCI cancer cell lines. The results indicated a strong correlation between structural modifications and anticancer activity, particularly highlighting the role of trifluoromethyl substitutions in enhancing efficacy.
Case Study 2: Development of Antimicrobial Agents
In a recent investigation into novel antimicrobial agents derived from oxadiazoles, researchers synthesized a series of compounds that were tested for their ability to inhibit the growth of various bacterial strains. The findings revealed that specific structural features significantly contributed to their bactericidal activity.
Mechanism of Action
The mechanism of action of 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins . The oxadiazole ring can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
The trifluoromethyl group in the target compound distinguishes it from analogs with substituents like methoxy, chloro, methyl, or heteroaromatic groups. Key comparisons include:
Table 1: Structural and Physical Properties of Selected Oxadiazole Derivatives
Key Observations:
- Electron-Donating Groups (-OCH₃): The methoxy group in BB10-5940 improves solubility (predicted aqueous solubility ~50 µg/mL) but may decrease metabolic stability due to susceptibility to demethylation .
- Heteroaromatic Rings (Thiophene): Thiophene-containing analogs exhibit distinct electronic profiles, favoring interactions with sulfur-binding enzymes or receptors .
Limitations and Challenges
- Meta vs. Para Substitution: The target compound’s meta -CF₃ configuration may reduce steric hindrance compared to para-substituted analogs, but this requires conformational analysis .
- Synthetic Complexity: Introducing trifluoromethyl groups often demands specialized reagents (e.g., CF₃COCl), increasing cost .
Biological Activity
2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles various studies and findings related to its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 329.27 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H12F3N5O |
| Molecular Weight | 329.27 g/mol |
| CAS Number | 910442-24-9 |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance, a study indicated that derivatives similar to this compound exhibited cytotoxic effects against human leukemia and breast cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays demonstrated that compounds with oxadiazole moieties can induce apoptosis in cancer cells. For example:
- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia).
- IC50 Values : The IC50 values for related oxadiazole compounds ranged from 0.65 to 2.41 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .
The proposed mechanisms of action for oxadiazole derivatives include:
- Induction of Apoptosis : Compounds have been shown to increase the expression levels of p53 and activate caspase pathways leading to programmed cell death.
- Inhibition of Key Enzymes : Some derivatives inhibit enzymes involved in cancer cell proliferation, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). For instance, certain oxadiazole derivatives exhibited selective inhibition against hCA IX and hCA II at nanomolar concentrations .
Antimicrobial Activity
In addition to anticancer properties, some studies have suggested that oxadiazole derivatives possess antimicrobial activity. This includes effects against both bacterial and fungal strains, although specific data on the compound is limited.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Target Organisms/Cells |
|---|---|---|
| Anticancer | High | MCF-7, U-937 |
| Apoptosis Induction | Significant | Cancer cell lines |
| Enzyme Inhibition | Selective | hCA IX, hCA II |
| Antimicrobial | Moderate | Bacterial and fungal strains |
Q & A
Q. What are the optimal synthetic routes for 2-(3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)aniline, and how can purity be maximized?
- Methodological Answer : The compound’s synthesis typically involves cyclization of precursor amidoximes with activated carboxylic acids or esters under reflux conditions. For example:
Coupling Reaction : React 3-(trifluoromethyl)benzoyl chloride with 2-aminophenylamidoxime in anhydrous DMF at 80–100°C for 12–24 hours .
Catalytic Optimization : Use Pd(OAc)₂ (2 mol%) as a catalyst to enhance cyclization efficiency and reduce side products .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (1:1) yields >95% purity. Monitor intermediates via TLC (Rf ~0.3 in hexane:EtOAc 7:3).
Table 1. Key Reaction Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 80–100°C | |
| Catalyst | Pd(OAc)₂ (2 mol%) | |
| Solvent | Anhydrous DMF | |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Use DMSO-d₆ as a solvent. Key signals:
- Aromatic protons (δ 6.8–8.2 ppm, multiplet) for the aniline and trifluoromethylphenyl groups.
- NH₂ group (δ 5.2–5.5 ppm, broad singlet) .
- FTIR : Confirm oxadiazole ring (C=N stretch ~1600 cm⁻¹) and NH₂ (stretch ~3350 cm⁻¹).
- HRMS : Calculate exact mass (C₁₅H₁₁F₃N₃O: 318.0862) and compare with observed m/z (ESI⁺ mode) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s bioactivity against specific molecular targets?
- Methodological Answer :
- Molecular Docking : Use Discovery Studio (DS) to model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Parameterize the trifluoromethyl group’s electronegativity and steric effects .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density distribution, focusing on the oxadiazole ring’s electrophilicity .
- Validation : Cross-reference with bioassay data (e.g., IC₅₀ values in cytotoxicity assays) from structurally similar marine-derived amides/alkaloids .
Q. How should researchers resolve contradictions in solubility data across different solvents?
- Methodological Answer :
- Experimental Design :
Test solubility in DMSO, ethanol, and chloroform at 25°C and 40°C using UV-Vis spectroscopy (λmax ~270 nm).
Apply Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity .
- Statistical Analysis : Use ANOVA to identify outliers and validate reproducibility (n=5 replicates).
- Case Study : If DMSO solubility varies, check for hygroscopicity or degradation via ¹H NMR over 72 hours .
Q. What strategies mitigate toxicity risks during in vitro testing of this compound?
- Methodological Answer :
- Dose Optimization : Perform MTT assays on HEK-293 cells with a concentration gradient (1–100 µM). Calculate LC₅₀ using nonlinear regression .
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites via LC-MS/MS.
- Control Experiments : Compare with structurally related phenethylamine derivatives (e.g., 3-(trifluoromethyl)phenethylamine) to isolate toxicity mechanisms .
Q. Table 2. Biological Activity Comparison with Analogues
| Compound | Target Activity (IC₅₀) | Reference |
|---|---|---|
| Marine sponge alkaloids | 10–50 µM (Cytotoxicity) | |
| 3-(Trifluoromethyl)phenethylamine | 75 µM (HEK-293) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
